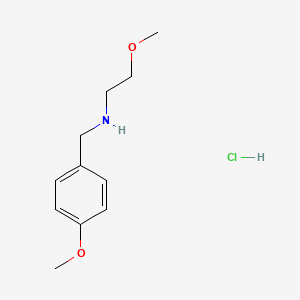

(4-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride

CAS No.: 1052593-01-7

Cat. No.: VC6261333

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052593-01-7 |

|---|---|

| Molecular Formula | C11H18ClNO2 |

| Molecular Weight | 231.72 |

| IUPAC Name | 2-methoxy-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H17NO2.ClH/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10;/h3-6,12H,7-9H2,1-2H3;1H |

| Standard InChI Key | QKYBSOVGBGPYPD-UHFFFAOYSA-N |

| SMILES | COCCNCC1=CC=C(C=C1)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a benzyl ring substituted with a methoxy group at the para position () linked to a 2-methoxyethylamine moiety via a secondary amine bond. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1052593-01-7 |

| Molecular Formula | |

| Molecular Weight | 232.72 g/mol |

| SMILES Notation | COCCNCc1ccc(cc1)OC.Cl |

| InChI Key | QKYBSOVGBGPYPD-UHFFFAOYSA-N |

The SMILES string COCCNCc1ccc(cc1)OC.Cl delineates the methoxyethyl chain (COCCN), the benzyl group (c1ccc(cc1)OC), and the hydrochloride counterion .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution or reductive amination:

-

Reductive Amination: Reacting 4-methoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent (e.g., NaBH) forms the secondary amine, which is subsequently treated with HCl gas to yield the hydrochloride salt .

-

Alkylation: 2-Methoxyethylamine reacts with 4-methoxybenzyl chloride in a polar aprotic solvent (e.g., DMF), followed by acidification .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amine Formation | NaBH, MeOH, 0°C | 65% |

| Salt Precipitation | HCl (g), EtO | 90% |

Industrial-Scale Production

Manufacturers like CymitQuimica and BIOFOUNT produce the compound at 95% purity, offering quantities from 1 mg to 10 kg for research use . Batch processes employ quality control via HPLC-MS to ensure low levels of residual solvents (e.g., DMF < 10 ppm) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar organic solvents (e.g., methanol, DMSO). It is hygroscopic, requiring storage at -20°C under inert gas (N) to prevent decomposition .

Table 3: Stability Profile

| Condition | Stability |

|---|---|

| Ambient Temperature | Stable for 1–2 weeks |

| 4°C | Stable for 1–2 months |

| -20°C | Stable for >2 years |

Thermal Properties

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition onset temperatures of 180–200°C, consistent with the hydrochloride’s ionic lattice structure .

Applications in Organic Synthesis

Mitsunobu Reaction Intermediate

The compound’s secondary amine group participates in Mitsunobu reactions, facilitating carbon-oxygen bond formation. For example, in the synthesis of discorhabdin alkaloids, analogous amines couple with alcohols via DEAD (diethyl azodicarboxylate) and triphenylphosphine to form ether linkages .

Building Block for Alkaloids

Structural analogs of this amine hydrochloride are employed in constructing pyrroloquinoline and communesin alkaloids. The methoxy groups enhance electron donation, stabilizing transition states during cyclization steps .

Scheme 1: Hypothetical Application in Alkaloid Synthesis

-

Coupling: React with tryptamine derivatives under Mitsunobu conditions.

-

Cyclization: Acid-catalyzed ring closure to form tetracyclic cores.

-

Functionalization: Introduce substituents via cross-coupling .

Future Research Directions

Pharmacological Screening

The compound’s structural similarity to neuromodulators (e.g., histamine H receptor antagonists) warrants evaluation in neurological disorder models .

Catalysis Development

Functionalization of the methoxy groups could yield ligands for asymmetric catalysis, enhancing enantioselectivity in C–N bond-forming reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume